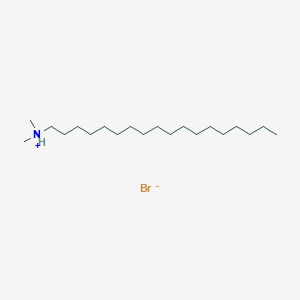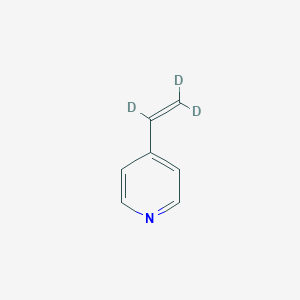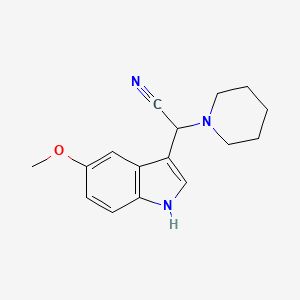
4-Chloro-2-methyl-N-phenylbenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-N-phenylbenzimidamide is a chemical compound with the molecular formula C₁₄H₁₂ClN₃. It belongs to the class of benzimidamides, which are characterized by the fusion of a benzene ring and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-N-phenylbenzimidamide typically involves the reaction of 4-chloro-2-methylbenzimidazole with phenyl isocyanate under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene at elevated temperatures to facilitate the formation of the benzimidamide moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and reagents are carefully selected to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-methyl-N-phenylbenzimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methyl-N-phenylbenzimidamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biological studies to investigate protein interactions.
Industry: The compound can be utilized in the manufacturing of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 4-Chloro-2-methyl-N-phenylbenzimidamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.
Vergleich Mit ähnlichen Verbindungen
2-methyl-N-phenylbenzimidamide
4-chloro-N-phenylbenzimidamide
4-methyl-N-phenylbenzimidamide
N-phenylbenzimidamide
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
Molekularformel |
C14H13ClN2 |
|---|---|
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
4-chloro-2-methyl-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2/c1-10-9-11(15)7-8-13(10)14(16)17-12-5-3-2-4-6-12/h2-9H,1H3,(H2,16,17) |
InChI-Schlüssel |
FYFBXGPUCIUDLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)C(=NC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



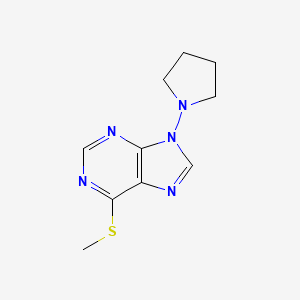
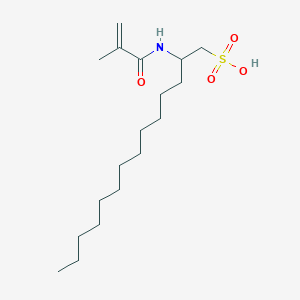
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)


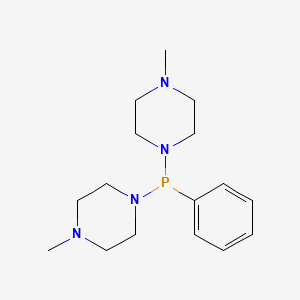
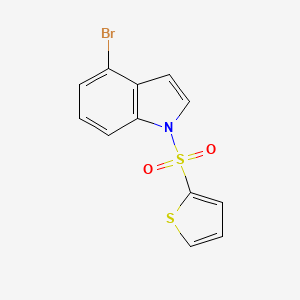
![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)

